1-(3-(1H-Indol-3-yl)propanoyl)-6-butyl-8-(piperidin-4-ylmethyl)tetrahydro-1H-pyrazino[1,2-a]pyrimidine-4,7(6H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPT200-11, also known as Minzasolmin, is a small-molecule inhibitor of alpha-synuclein aggregation. Alpha-synuclein is a protein implicated in several neurodegenerative disorders, including Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy. NPT200-11 was developed to prevent the misfolding and aggregation of alpha-synuclein, thereby potentially mitigating the progression of these diseases .
Preparation Methods
NPT200-11 is synthesized through a series of chemical reactions designed to produce a compound with high oral bioavailability and brain penetration. The synthetic route involves the preparation of N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for NPT200-11 involve scaling up the laboratory synthesis to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
NPT200-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: NPT200-11 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NPT200-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: NPT200-11 is used as a model compound to study the mechanisms of alpha-synuclein aggregation and misfolding.
Biology: The compound is used in biological studies to investigate the effects of alpha-synuclein aggregation on cellular functions and to identify potential therapeutic targets.
Medicine: NPT200-11 is being explored as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy. .
Mechanism of Action
NPT200-11 exerts its effects by inhibiting the misfolding and aggregation of alpha-synuclein. The compound interacts with the C-terminal domain of alpha-synuclein, preventing it from binding to cell membranes and forming toxic aggregates. This interaction increases the flexibility of alpha-synuclein and impairs its ability to embed into membranes, thereby interfering with fibril growth and promoting the release of soluble, non-toxic monomers .
Comparison with Similar Compounds
NPT200-11 is unique in its ability to inhibit alpha-synuclein aggregation with high oral bioavailability and brain penetration. Similar compounds include:
Anle138b: Another small-molecule inhibitor of alpha-synuclein aggregation, currently under investigation for its therapeutic potential in neurodegenerative diseases.
Compared to these compounds, NPT200-11 has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .
Properties
Molecular Formula |
C28H39N5O3 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
6-butyl-1-[3-(1H-indol-3-yl)propanoyl]-8-(piperidin-4-ylmethyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-dione |
InChI |
InChI=1S/C28H39N5O3/c1-2-3-8-24-28(36)31(18-20-11-14-29-15-12-20)19-25-32(16-13-27(35)33(24)25)26(34)10-9-21-17-30-23-7-5-4-6-22(21)23/h4-7,17,20,24-25,29-30H,2-3,8-16,18-19H2,1H3 |
InChI Key |
KDAJSQJISXIJTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(CC2N1C(=O)CCN2C(=O)CCC3=CNC4=CC=CC=C43)CC5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.